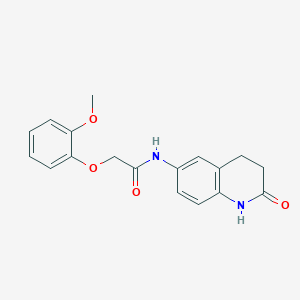

2-(2-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-4-2-3-5-16(15)24-11-18(22)19-13-7-8-14-12(10-13)6-9-17(21)20-14/h2-5,7-8,10H,6,9,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXOVUCSBIVPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 302.33 g/mol. The structure includes a tetrahydroquinoline moiety, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Colon Cancer | 0.41 - 0.69 | Apoptosis induction |

| Melanoma | 0.48 - 13.50 | Cell cycle arrest |

| Ovarian Cancer | 0.25 - 5.01 | Inhibition of anti-apoptotic proteins |

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that it exhibits activity against various bacterial strains, suggesting potential for development as an antimicrobial agent.

3. Anti-inflammatory Effects

Compounds with similar structural features have been reported to possess anti-inflammatory properties. The biological activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of tetrahydroquinoline derivatives including our compound. The results indicated that these compounds could effectively inhibit the growth of multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating its potential use in treating bacterial infections .

The mechanisms underlying the biological activities of 2-(2-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell survival and proliferation.

- Induction of Oxidative Stress : Increased oxidative stress leading to apoptosis has been observed in studies involving related compounds.

Comparison with Similar Compounds

Modifications to the Tetrahydroquinolinone Nitrogen

Substituents on the tetrahydroquinolinone nitrogen significantly alter physicochemical and biological properties:

Key Findings :

Variations in Aromatic Substituents

The methoxyphenoxy group can be replaced with other aryl or heteroaryl systems:

Key Findings :

- Chloro substituents increase electrophilicity, enabling covalent interactions with biological targets (e.g., enzymes) .

- Trifluoromethyl groups improve metabolic stability and binding affinity via hydrophobic and electronic effects .

- Dichlorophenoxy analogs (e.g., Compound 533) are potent herbicides, highlighting the role of halogenation in agrochemical design .

Heterocyclic Core Modifications

Replacing the tetrahydroquinolinone core with other heterocycles diversifies activity:

Key Findings :

- Thiadiazole cores (e.g., 5k) introduce rigidity and sulfur-mediated interactions, often associated with antimicrobial or anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.